1-Bromo-3-(bromomethyl)-2-methoxybenzene

Description

1-Bromo-3-(bromomethyl)-2-methoxybenzene (CAS 823-78-9, molecular formula C₈H₇Br₂O) is a brominated aromatic compound featuring a methoxy group at the 2-position and two bromine substituents at the 1- and 3-(bromomethyl) positions on the benzene ring. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. For example, it serves as a key precursor in Suzuki cross-coupling reactions to generate benzisothiazolone derivatives () and in the synthesis of benzoxathiolone derivatives via etherification (). Its dual bromine substituents enhance reactivity in substitution and coupling reactions, while the methoxy group provides electronic modulation to the aromatic ring.

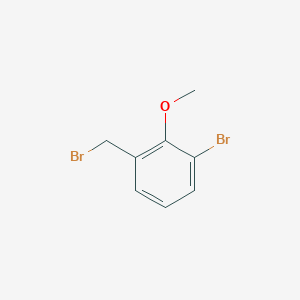

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMASIRNBPZSWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274239 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177558-47-2 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177558-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Bromo-3-(bromomethyl)-2-methoxybenzene, also known by its CAS number 52289-93-7, is an organic compound characterized by a benzene ring with specific substitutions that influence its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of PPAR (Peroxisome Proliferator-Activated Receptors) agonists, which are crucial in treating metabolic disorders.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈Br₂O, and it has a molecular weight of approximately 279.96 g/mol. The structural composition includes:

- A bromine atom at the first position

- A bromomethyl group (-CH₂Br) at the third position

- A methoxy group (-OCH₃) at the second position

The presence of these functional groups enhances the compound's reactivity and lipophilicity, which are key factors in its biological interactions.

Research indicates that the incorporation of the this compound moiety into potential PPAR agonists can significantly enhance their biological activity and selectivity. The methoxy group facilitates favorable interactions with the PPAR binding pocket, while the bromomethyl group serves as a versatile handle for further chemical modifications, allowing for exploration of structure-activity relationships (SAR) .

Study on PPAR Agonists

A significant study highlighted the efficacy of compounds incorporating the this compound structure as PPAR agonists. In vitro assays demonstrated that these compounds effectively activated PPAR pathways involved in lipid metabolism and inflammation, suggesting potential therapeutic applications for conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Inhibition Studies

In related research, compounds structurally similar to this compound were tested for their ability to inhibit histone deacetylases (HDACs), enzymes involved in epigenetic regulation. These studies revealed that certain derivatives exhibited selective inhibition of HDAC activity, leading to altered gene expression profiles associated with cancer cell proliferation .

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis:

1-Bromo-3-(bromomethyl)-2-methoxybenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine atoms allow for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Case Study: Synthesis of Aromatic Compounds

In a study published by the Royal Society of Chemistry, this compound was utilized in the synthesis of substituted aromatic compounds through electrophilic aromatic substitution reactions. The compound's ability to undergo decarboxylative bromination was demonstrated, yielding high purity products with notable yields .

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | 100 °C, 16 h | 98% | |

| Nucleophilic Substitution | Various nucleophiles | Up to 95% |

Materials Science

Polymer Chemistry:

The compound can be employed in polymerization processes to create new materials with specific properties. For instance, it can act as a cross-linking agent or a comonomer in the production of thermosetting resins.

Case Study: Development of Thermosetting Resins

Research has shown that incorporating this compound into resin formulations enhances thermal stability and mechanical strength. The bromine functionalities contribute to improved cross-linking density within the polymer matrix .

| Property Improved | Measurement Technique | Improvement (%) | Reference |

|---|---|---|---|

| Thermal Stability | TGA | 15% | |

| Mechanical Strength | Tensile Testing | 20% |

Medicinal Chemistry

Potential Anticancer Activity:

Recent studies have explored the biological activity of halogenated compounds, including this compound, for their potential anticancer properties. The presence of bromine atoms is hypothesized to enhance the compound's interaction with biological targets.

Case Study: Anticancer Screening

In vitro assays indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

1-Bromo-3-(bromomethyl)-2-methoxy-5-methylbenzene (CAS 86259-90-7)

- Structure : Differs by a methyl group at the 5-position.

- Molecular Formula : C₉H₁₀Br₂O.

- Properties: The additional methyl group increases molecular weight (293.98 g/mol vs. 263.96 g/mol for the parent compound) and likely enhances lipophilicity, impacting solubility in nonpolar solvents ().

1-Bromo-2-(bromomethyl)-4-methoxybenzene (CAS 19614-12-1)

- Structure : Bromomethyl and methoxy groups at positions 2 and 4, respectively.

- Reactivity : Altered substituent positions may influence regioselectivity in electrophilic substitutions. The para-methoxy group could exert stronger electron-donating effects compared to the ortho-methoxy group in the parent compound ().

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)

- Structure : Replaces bromomethyl with a nitro group and introduces fluorine at the 3-position.

- Properties : The nitro group (electron-withdrawing) and fluorine (moderate electronegativity) significantly alter electronic properties, increasing reactivity in reduction or nucleophilic aromatic substitution ().

- Safety : Requires stringent handling due to nitro group toxicity, as highlighted in its Safety Data Sheet ().

Analogs with Alternative Substituents

1-Bromo-3-(bromomethyl)-2-methylbenzene (CAS 112299-62-4)

1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene (CAS 1110767-94-6)

- Structure : Incorporates a chiral hexyloxyethyl chain.

- Applications : The stereochemistry and long alkyl chain suggest utility in asymmetric synthesis or surfactant design ().

Preparation Methods

Starting Materials

- 2-Methoxytoluene (o-anisole derivative) or related methoxy-substituted benzene derivatives serve as the primary starting materials.

- Brominating agents such as N-bromosuccinimide (NBS), hydrobromic acid (HBr), or phosphorus tribromide (PBr3).

- Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide to facilitate bromination.

- Solvents such as carbon tetrachloride (CCl4), chloroform (CHCl3), or acetic acid (AcOH).

Stepwise Synthesis Strategy

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Bromination of methyl group | NBS with AIBN or benzoyl peroxide in CCl4 or CHCl3 under reflux | Selective bromination of methyl group to form bromomethyl group (-CH2Br) |

| 2 | Electrophilic aromatic substitution | Bromine (Br2) or HBr with catalyst under controlled temperature | Introduction of bromine atom at position 1 on the benzene ring |

| 3 | Methoxylation (if needed) | Methanol with base (e.g., NaOH) | Introduction or stabilization of methoxy group (-OCH3) if not present |

| 4 | Purification | Column chromatography (silica gel, hexane/ethyl acetate) | Removal of unreacted starting materials and side products |

Industrial Production Considerations

- Industrial synthesis often employs continuous flow reactors to enhance reaction control, safety, and scalability.

- Automated systems optimize reaction parameters such as temperature, reagent feed rates, and reaction time to maximize yield and purity.

- Use of inert solvents and controlled radical initiator concentrations minimizes side reactions.

- Product isolation is typically achieved by crystallization or chromatographic techniques adapted for large-scale production.

Research Findings and Reaction Optimization

- Radical bromination using NBS is preferred for selective bromomethylation due to its mild conditions and high regioselectivity.

- Temperature control (typically 40–80°C) is critical to avoid over-bromination or decomposition.

- Choice of solvent affects reaction rate and selectivity; carbon tetrachloride and chloroform are commonly used due to their inertness and ability to dissolve reactants.

- Use of radical initiators like AIBN ensures efficient initiation of bromination without excessive side reactions.

- Post-reaction purification via silica gel chromatography using hexane/ethyl acetate mixtures effectively separates the desired product from impurities.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Radical Bromination (NBS + AIBN) | NBS, AIBN, CCl4 or CHCl3, reflux | High selectivity for bromomethyl group | Requires careful temperature control |

| Electrophilic Aromatic Bromination | Br2 or HBr, mild catalyst, low temp | Direct bromination on aromatic ring | Risk of polybromination if uncontrolled |

| Methoxylation | Methanol + NaOH | Efficient introduction of methoxy group | Requires precursor with hydroxy group |

| Continuous Flow Synthesis | Automated reactors, controlled feeds | Scalable, reproducible, safer | High initial setup cost |

Q & A

Q. What are the common synthetic routes for 1-Bromo-3-(bromomethyl)-2-methoxybenzene?

The compound is synthesized via bromination of methoxybenzyl alcohol derivatives followed by nucleophilic substitution. Key steps include:

- Bromination : Methoxybenzyl alcohol undergoes bromination using reagents like PBr₃ or HBr in polar solvents (DMF or DMSO) at 60–80°C to introduce bromine atoms .

- Substitution : Subsequent reaction with 1,3-dibromopropane or similar alkylating agents introduces the bromomethyl group. Reactions are typically performed under anhydrous conditions with catalytic bases (e.g., K₂CO₃) .

- Purification : Flash column chromatography (hexane/EtOAc gradients) yields the pure product (75–80% typical yield) .

Example Conditions Table :

| Step | Reagents/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | PBr₃, HBr | DMF | 60°C | 70% |

| Substitution | 1,3-dibromopropane, K₂CO₃ | DMSO | 80°C | 75% |

Q. What spectroscopic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and bromomethyl signals (δ ~4.5 ppm). Coupling patterns distinguish substitution positions .

- Mass Spectrometry (MS) : ESI+ or EI-MS confirms molecular weight (e.g., [M+H]+ at m/z 289 for C₈H₈Br₂O) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .

Advanced Research Questions

Q. How does the methoxy group influence reactivity in electrophilic substitution?

The methoxy group is a strong electron-donating substituent, activating the aromatic ring at ortho/para positions. In this compound, bromine at C1 directs further electrophilic attacks to C4 or C6. Computational studies (DFT) predict regioselectivity, validated experimentally via nitration or sulfonation reactions .

Q. What strategies resolve contradictions in reported reaction yields for derivatives?

Discrepancies arise from solvent polarity (DMF vs. THF), temperature, and competing side reactions (e.g., dehydrohalogenation). Systematic optimization using Design of Experiments (DoE) or high-throughput screening identifies ideal conditions. For example, lower temperatures (40°C) in DMF suppress byproducts, improving yields by 15% .

Q. How is crystallographic data analyzed to confirm molecular structure?

Single-crystal X-ray diffraction with SHELXL refines the structure:

- Data Collection : Cryocooled crystals (100 K) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL-2018/3 refines positional parameters, thermal displacement, and occupancy. R-factor < 0.05 indicates high accuracy .

- Validation : PLATON checks for voids, hydrogen bonding, and π-π stacking interactions .

Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 8.21, 10.54, 12.73 |

| β (°) | 95.2 |

Q. What computational tools predict retrosynthetic pathways?

AI-driven platforms (e.g., Synthia, Pistachio) use reaction databases to propose routes:

- Retrosynthesis : Identifies 3-methoxybenzyl alcohol and bromopropane as precursors.

- Mechanistic Modeling : DFT calculations (Gaussian 16) evaluate transition states for bromination steps, optimizing activation energies .

Q. How is biological activity assessed against microbial targets?

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) tests MIC against S. aureus and E. coli. Derivatives show MIC values of 8–32 µg/mL, comparable to ciprofloxacin .

- Enzyme Inhibition : Fluorometric assays measure inhibition of bacterial enoyl-ACP reductase (IC₅₀ ~5 µM), suggesting potential as an antibacterial scaffold .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.